molecular formula C16H19N3O3S B5454367 N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide

Cat. No.: B5454367
M. Wt: 333.4 g/mol
InChI Key: BRNBBXPDLDGJDU-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfamoylphenyl Intermediate: The initial step involves the reaction of 4-aminophenylsulfonamide with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-[(2-methylpropyl)sulfamoyl]phenylamine.

    Coupling with Pyridine Carboxylic Acid: The intermediate is then coupled with pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfamoyl group.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the sulfamoyl group.

Scientific Research Applications

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide
  • N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-2-carboxamide

Uniqueness

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2-methylpropylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12(2)11-18-23(21,22)15-5-3-14(4-6-15)19-16(20)13-7-9-17-10-8-13/h3-10,12,18H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBBXPDLDGJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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